molecular formula C6H12NNaO4 B086438 N,N-Bis(2-hydroxyethyl)glycine sodium salt CAS No. 139-41-3

N,N-Bis(2-hydroxyethyl)glycine sodium salt

Cat. No.: B086438
CAS No.: 139-41-3
M. Wt: 185.15 g/mol
InChI Key: MFBDBXAVPLFMNJ-UHFFFAOYSA-M
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Description

DMG-PEG(2000), also known as 1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000, is a PEGylated lipid widely used in various biomedical applications. It is a critical ingredient in vaccines and therapies, including mRNA COVID-19 vaccines. This compound is commonly included in formulations for liposomes, lipid nanoparticles, nanostructured lipid carriers, and related in vitro and in vivo nano lipid-based drug delivery systems .

Scientific Research Applications

DMG-PEG(2000) has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

BICINE SODIUM is primarily used as a buffer in biochemical research . A buffer is a solution that can resist changes in pH when small amounts of an acid or a base are added. In this role, BICINE SODIUM doesn’t have a specific biological target, but rather it interacts with the overall environment of the biological system to maintain a stable pH.

Mode of Action

As a buffer, BICINE SODIUM works by accepting or donating protons (H+ ions) to resist changes in pH. This helps to maintain a stable environment in which biochemical reactions can take place .

Biochemical Pathways

BICINE SODIUM doesn’t directly participate in biochemical pathways. Instead, it helps to maintain the conditions necessary for these pathways to function optimally. By buffering the pH, it ensures that enzymes and other proteins involved in these pathways can maintain their correct structure and function .

Pharmacokinetics

It would likely be excreted unchanged in the urine .

Result of Action

The primary result of BICINE SODIUM’s action is the maintenance of a stable pH in the biological system where it is used. This can have numerous downstream effects, depending on the specific reactions taking place in that system .

Action Environment

Environmental factors such as temperature, concentration, and the presence of other ions can influence the buffering capacity of BICINE SODIUM. For example, its buffering capacity is optimal at a pH of 8.3 at 25°C . Therefore, it’s important to consider these factors when using BICINE SODIUM in a biological system.

Safety and Hazards

BICINE is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

N,N-Bis(2-hydroxyethyl)glycine sodium salt plays a significant role in biochemical reactions. It is used in the preparation of stable substrate solutions for the determination of serum guanase

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that the compound has a boiling point of 388.5°C at 760mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

DMG-PEG(2000) is synthesized by the PEGylation of myristoyl diglyceride. The process involves the reaction of myristoyl diglyceride with polyethylene glycol under specific conditions to form the PEGylated lipid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, DMG-PEG(2000) is produced using large-scale reactors where the reaction conditions are meticulously controlled. The product is then purified using techniques such as chromatography to remove any impurities. The final product is often stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

DMG-PEG(2000) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can produce thiolated derivatives of DMG-PEG(2000) .

Comparison with Similar Compounds

Similar Compounds

  • Distearoylphosphatidylcholine (DSPC)
  • SM-102
  • Cholesterol

Uniqueness

Compared to other similar compounds, DMG-PEG(2000) offers unique advantages such as improved stability and extended circulation time in vivo. Its PEGylated structure reduces non-specific interactions with plasma proteins and prevents opsonization and aggregation, making it highly effective for drug delivery applications .

Properties

IUPAC Name

sodium;2-[bis(2-hydroxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.Na/c8-3-1-7(2-4-9)5-6(10)11;/h8-9H,1-5H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBDBXAVPLFMNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150-25-4 (Parent)
Record name N,N-Bis(2-hydroxyethyl)glycine, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3059686
Record name N,N-Bis(2-hydroxyethyl)glycine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139-41-3, 17123-43-2
Record name N,N-Bis(2-hydroxyethyl)glycine, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(2-hydroxyethyl)glycine sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N,N-bis(2-hydroxyethyl)glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8W456FUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N,N-Bis-(2-hydroxyethyl)aminoacetic acid (364,933 grams, 2.2144 moles) (this material is 99% pure; it contains 1% or 3.613 grams of H2O) is added with stirring to a cooled solution of pure sodium hydroxide (88.57 grams, 2.2144 moles) in pyrogen-free distilled water (400 ml.). The mixture is stirred until solution is effected. After reaching room temperature, the solution is stirred while enough pyrogen-free distilled water is added to make the total volume 1.000 ml. The solution is sterilized by filtration. This solution is 41% or 2.2144 molar in sodium N,N-bis-(2-hydroxyethyl)aminoacetate.
Quantity
2.2144 mol
Type
reactant
Reaction Step One
Quantity
88.57 g
Type
reactant
Reaction Step Two
Name
Quantity
3.613 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bicine impact the growth and microcystin production of Microcystis aeruginosa?

A: Research indicates that Bicine promotes both the growth and microcystin production of the cyanobacterium Microcystis aeruginosa []. This is likely because Bicine effectively buffers the pH of the growth medium at approximately 8.5 [], creating an optimal environment for this organism. In contrast, nitrogen sources like urea and glutamic acid were not effectively utilized by M. aeruginosa and did not support its growth or toxin production [].

Q2: Beyond its use in biological media, does Bicine have applications in analytical chemistry?

A: Yes, Bicine has proven valuable in analytical chemistry, specifically in the realm of chromatography. A study exploring the retention mechanisms in reversed-phase liquid chromatography using titania as a support employed Bicine-sodium hydroxide buffers []. This research highlighted how the buffer system, including Bicine, influenced the retention behavior of various analytes on the modified titania stationary phase [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.